Cas no 1222556-83-3 (3-(Chloromethyl)-5-fluoropyridine hydrochloride)
3-(Chloromethyl)-5-fluoropyridine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 3-(Chloromethyl)-5-fluoropyridine
- 3-(Chloromethyl)-5-fluoropyridine hydrochloride
- 3-(Chloromethyl)-5-fluoropyridine HCl
- PFOZTYJEKXOWQS-UHFFFAOYSA-N
- SB21650
- PB35002
- 3-(chloromethyl)-5-fluoropyridine;hydrochloride
- 3-(Chloromethyl)-5-fluoro-pyridine hydrochloride
- Pyridine, 3-(chloromethyl)-5-fluoro-, hydrochloride (1:1)
- AKOS025291307
- AS-43162
- MFCD19687170
- EN300-195500
- SY042108
- SCHEMBL2304179
- 1222556-83-3
- CS-0051703
- 3-(Chloromethyl)-5-fluoropyridinehydrochloride
-
- MDL: MFCD19687170
- Inchi: 1S/C6H5ClFN.ClH/c7-2-5-1-6(8)4-9-3-5;/h1,3-4H,2H2;1H
- InChI Key: PFOZTYJEKXOWQS-UHFFFAOYSA-N
- SMILES: ClCC1C=NC=C(C=1)F.Cl
Computed Properties
- Exact Mass: 180.9861327g/mol
- Monoisotopic Mass: 180.9861327g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 89.1
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12.9
3-(Chloromethyl)-5-fluoropyridine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SV670-200mg |
3-(Chloromethyl)-5-fluoropyridine hydrochloride |
1222556-83-3 | 97% | 200mg |
272.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SV670-50mg |
3-(Chloromethyl)-5-fluoropyridine hydrochloride |
1222556-83-3 | 97% | 50mg |
116.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SV670-1g |
3-(Chloromethyl)-5-fluoropyridine hydrochloride |
1222556-83-3 | 97% | 1g |
942.0CNY | 2021-08-04 | |
| Chemenu | CM106092-1g |
3-(chloromethyl)-5-fluoropyridine hydrochloride |
1222556-83-3 | 97% | 1g |
$275 | 2021-08-06 | |
| Chemenu | CM106092-5g |
3-(chloromethyl)-5-fluoropyridine hydrochloride |
1222556-83-3 | 97% | 5g |
$825 | 2021-08-06 | |
| Chemenu | CM106092-10g |
3-(chloromethyl)-5-fluoropyridine hydrochloride |
1222556-83-3 | 97% | 10g |
$1375 | 2021-08-06 | |
| Alichem | A029183138-5g |
3-(Chloromethyl)-5-fluoropyridine hydrochloride |
1222556-83-3 | 95% | 5g |
$1034.00 | 2023-09-03 | |
| Alichem | A029183138-10g |
3-(Chloromethyl)-5-fluoropyridine hydrochloride |
1222556-83-3 | 95% | 10g |
$1393.60 | 2023-09-03 | |
| Alichem | A029183138-25g |
3-(Chloromethyl)-5-fluoropyridine hydrochloride |
1222556-83-3 | 95% | 25g |
$2387.88 | 2023-09-03 | |
| TRC | B419718-50mg |
3-(Chloromethyl)-5-fluoropyridine Hydrochloride |
1222556-83-3 | 50mg |
$ 70.00 | 2022-06-07 |
3-(Chloromethyl)-5-fluoropyridine hydrochloride Suppliers
3-(Chloromethyl)-5-fluoropyridine hydrochloride Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 3-(Chloromethyl)-5-fluoropyridine hydrochloride
Introduction to 3-(Chloromethyl)-5-fluoropyridine hydrochloride (CAS No: 1222556-83-3)
3-(Chloromethyl)-5-fluoropyridine hydrochloride, with the chemical formula C₆H₆ClFNO·HCl, is a significant compound in the field of pharmaceutical and agrochemical research. This compound has garnered attention due to its versatile structural properties, which make it a valuable intermediate in the synthesis of various biologically active molecules. The presence of both a chloromethyl group and a fluoropyridine core imparts unique reactivity and potential applications in drug discovery.
The chloromethyl moiety in 3-(Chloromethyl)-5-fluoropyridine hydrochloride is particularly noteworthy, as it serves as a reactive site for nucleophilic substitution reactions. This feature is exploited in the synthesis of complex molecules, including heterocyclic compounds and pharmacophores. The fluoropyridine backbone, on the other hand, is known for its stability and ability to enhance metabolic bioavailability, making it a preferred scaffold in medicinal chemistry.
In recent years, there has been a surge in research focusing on fluorinated pyridines due to their role in developing novel therapeutic agents. The introduction of fluorine atoms into pyridine rings can modulate electronic properties, influence binding affinity, and improve pharmacokinetic profiles. For instance, studies have shown that fluoropyridines exhibit enhanced binding to target enzymes and receptors, leading to more effective drug candidates.
One of the most compelling aspects of 3-(Chloromethyl)-5-fluoropyridine hydrochloride is its utility in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in various diseases, including cancer. By leveraging the reactivity of the chloromethyl group, researchers can introduce this compound into libraries of kinase inhibitors for high-throughput screening. The fluoropyridine moiety further contributes to the specificity and potency of these inhibitors.
Recent advancements in computational chemistry have also highlighted the potential of 3-(Chloromethyl)-5-fluoropyridine hydrochloride as a building block for drug design. Molecular modeling studies indicate that this compound can be incorporated into scaffolds that exhibit favorable interactions with biological targets. These studies not only predict potential drug candidates but also provide insights into structure-activity relationships, guiding the optimization process.
The agrochemical industry has also shown interest in this compound due to its potential as a precursor for developing novel pesticides and herbicides. The unique reactivity of the chloromethyl group allows for the creation of diverse derivatives with enhanced biological activity. For example, researchers have explored its use in synthesizing compounds that target specific enzymes involved in plant growth regulation.
From a synthetic chemistry perspective, 3-(Chloromethyl)-5-fluoropyridine hydrochloride offers a versatile platform for exploring new synthetic pathways. Its reactivity with various nucleophiles enables the construction of complex molecular architectures. This has led to innovative approaches in constructing heterocyclic compounds, which are prevalent in many pharmaceuticals.
The pharmaceutical industry's demand for high-quality intermediates has driven significant interest in this compound. Manufacturers specializing in fine chemicals have optimized synthetic routes to produce 3-(Chloromethyl)-5-fluoropyridine hydrochloride with high purity and yield. These advancements ensure that researchers have access to reliable starting materials for their drug discovery programs.
In conclusion, 3-(Chloromethyl)-5-fluoropyridine hydrochloride (CAS No: 1222556-83-3) is a multifaceted compound with broad applications in pharmaceuticals and agrochemicals. Its unique structural features make it an invaluable intermediate for synthesizing biologically active molecules. As research continues to uncover new therapeutic targets and synthetic methodologies, the importance of this compound is likely to grow further.
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